Isopropyl 2-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

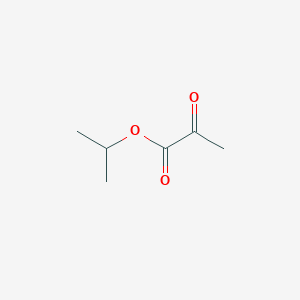

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBJISGMPZWFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433351 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-11-5 | |

| Record name | isopropyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 2-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isopropyl 2-oxopropanoate, also known as isopropyl pyruvate. This document details the chemical properties, a robust synthesis protocol based on the Fischer-Speier esterification, and a complete characterization workflow. All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication in a laboratory setting.

Compound Overview

This compound is an organic compound classified as a keto-ester. It is the isopropyl ester of pyruvic acid. While not extensively studied for its biological activity, its parent compound, pyruvic acid, is a key intermediate in cellular metabolism. The synthesis and characterization of this ester are of interest for various research applications, including its potential use as a building block in organic synthesis or as a prodrug of pyruvate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 130.14 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

| SMILES | O=C(C(C)=O)OC(C)C | --INVALID-LINK--[1] |

Synthesis of this compound via Fischer-Speier Esterification

The most common and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of pyruvic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.

Experimental Protocol

Materials:

-

Pyruvic acid (freshly distilled)

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 0.5 mol of freshly distilled pyruvic acid and 1.5 mol of anhydrous isopropanol.

-

Catalyst Addition: Slowly and with caution, add 2-3 mL of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake gently. Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO₂ evolution). Check the pH of the aqueous layer with pH paper until it is neutral (pH ≈ 7).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all the organic extracts.

-

Washing: Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra are informative.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.45 | Singlet | 3H | -C(O)CH₃ |

| ~5.10 | Septet | 1H | -OCH (CH₃)₂ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show five signals, corresponding to the five chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~21.5 | -CH(C H₃)₂ |

| ~26.0 | -C(O)C H₃ |

| ~71.0 | -OC H(CH₃)₂ |

| ~161.0 | -C (O)O- |

| ~198.0 | -C (O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester carbonyl) |

| ~1725 | Strong | C=O stretching (ketone carbonyl) |

| ~1200-1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z = 130.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) |

| 87 | [M - C₃H₇]⁺ or [M - OCH(CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound via Fischer-Speier esterification and a comprehensive workflow for its characterization using modern spectroscopic techniques. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to the described methodologies should enable the successful synthesis and unambiguous identification of this keto-ester.

References

An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pyruvate, also known as isopropyl 2-oxopropanoate, is an organic compound with the chemical formula C₆H₁₀O₃. As an ester of pyruvic acid, it holds potential for investigation in various scientific domains, particularly in drug development and metabolic research, given the central role of pyruvate in cellular metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of isopropyl pyruvate, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of isopropyl pyruvate are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for isopropyl pyruvate and its related compounds for comparative purposes.

Table 1: General and Physical Properties of Isopropyl Pyruvate

| Property | Value | Source |

| CAS Number | 923-11-5 | PubChem |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Storage Temperature | 2-8°C | ChemicalBook |

Table 2: Thermodynamic and Solubility Properties of Isopropyl Pyruvate

| Property | Value | Source/Method |

| Boiling Point | Not Experimentally Determined | - |

| Density | Not Experimentally Determined | - |

| Water Solubility | Predicted to be slightly soluble | Inferred from propyl pyruvate |

| Solubility in Organic Solvents | Expected to be soluble in alcohols, ethers, and other common organic solvents | Inferred from propyl pyruvate |

| LogP (Octanol-Water Partition Coefficient) | 0.527 | ChemScene (Predicted) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections describe standard methodologies for the determination of key physicochemical properties and a common synthesis route for esters like isopropyl pyruvate.

Synthesis of Isopropyl Pyruvate via Fischer Esterification

A general and widely used method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4][5][6]

Materials:

-

Pyruvic acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle or water bath

Procedure:

-

In a round-bottom flask, combine pyruvic acid and an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for a specified time to allow the esterification to proceed towards completion.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water and a dilute solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted carboxylic acid.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude isopropyl pyruvate by distillation to obtain the final product.

Experimental Workflow for Fischer Esterification

Caption: Workflow for the synthesis of isopropyl pyruvate.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant that can be determined using various methods, including distillation and the Thiele tube method.

Materials:

-

Sample of isopropyl pyruvate

-

Distillation apparatus or Thiele tube

-

Thermometer

-

Heating source (heating mantle or oil bath)

Procedure (Distillation Method):

-

Place a small volume of the isopropyl pyruvate sample in a distillation flask.

-

Set up the distillation apparatus with a condenser and a collection flask.

-

Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

Sample of isopropyl pyruvate

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath for temperature control

Procedure:

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with the isopropyl pyruvate sample up to a calibrated mark, ensuring there are no air bubbles.

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer masses.

-

The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Solubility

The solubility of a substance in a particular solvent is determined by finding the maximum amount of the substance that can dissolve in a given amount of the solvent at a specific temperature.

Materials:

-

Sample of isopropyl pyruvate

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

-

Test tubes or vials

-

Vortex mixer or shaker

-

Water bath for temperature control

Procedure (Qualitative):

-

Add a small, measured amount of isopropyl pyruvate to a test tube.

-

Add a small volume of the solvent to be tested.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

-

Observe if the solute completely dissolves.

-

If it dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved).

-

Classify the solubility based on the amount of solute dissolved (e.g., soluble, slightly soluble, insoluble).

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for isopropyl pyruvate are not widely published, predicted ¹H and ¹³C NMR spectra can provide valuable information about its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the pyruvate moiety, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl pyruvate is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of isopropyl pyruvate would show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ) and fragmentation patterns characteristic of an ester.

Biological Significance and Potential Applications

Pyruvate is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7] Its derivatives, such as ethyl pyruvate, have been investigated for their antioxidant and anti-inflammatory properties.[8][9][10][11] While direct studies on the biological activities of isopropyl pyruvate are limited, its structural similarity to these compounds suggests it may possess similar properties and could be a subject of interest for drug development.

Pyruvate Kinase Signaling Pathway

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces pyruvate and ATP.[12][13][14] This enzyme is a critical regulator of metabolic flux and is implicated in various diseases, including cancer. The activity of pyruvate kinase is allosterically regulated by several molecules, including fructose-1,6-bisphosphate (FBP), which acts as an activator.

Pyruvate Kinase Signaling Pathway

Caption: The final step of glycolysis catalyzed by pyruvate kinase.

Given that exogenous pyruvate and its ethyl ester have shown protective effects in various models of cellular stress, it is plausible that isopropyl pyruvate could serve as a prodrug to deliver pyruvate to cells, potentially offering therapeutic benefits in conditions associated with oxidative stress and inflammation. Further research is warranted to explore the specific biological effects of isopropyl pyruvate and its potential as a modulator of metabolic pathways.

References

- 1. Propyl pyruvate | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 13. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 2-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 923-11-5

Abstract

Isopropyl 2-oxopropanoate, also known as isopropyl pyruvate, is an ester of pyruvic acid. As a derivative of a key intermediate in cellular metabolism, this compound holds potential for investigation in various therapeutic areas, particularly those related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for this specific ester is limited, this guide consolidates available information and provides context based on related pyruvate derivatives.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| CAS Number | 923-11-5 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | O=C(C(C)=O)OC(C)C | [2] |

1.1. Computed Properties

Computational models provide further insight into the physicochemical characteristics of this compound.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.527 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Spectroscopic Characterization

2.1. Proposed Synthesis: Fischer Esterification

A plausible synthetic route involves the Fischer esterification of pyruvic acid with isopropanol in the presence of an acid catalyst.

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

2.1.1. General Experimental Protocol (Adapted from similar esterifications)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyruvic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq), which can also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

2.2. Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not widely available. The following are predicted data based on the analysis of structurally similar compounds.

2.2.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | Septet | 1H | -OCH (CH₃)₂ |

| ~2.4 | Singlet | 3H | CH₃ CO- |

| ~1.3 | Doublet | 6H | -OCH(CH₃ )₂ |

2.2.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~198 | C =O (ketone) |

| ~162 | C =O (ester) |

| ~70 | -OCH (CH₃)₂ |

| ~27 | CH₃ CO- |

| ~22 | -OCH(CH₃ )₂ |

2.2.3. Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 130. Key fragmentation patterns would likely involve the loss of the isopropyl group and subsequent cleavages around the carbonyl groups.

2.2.4. Infrared Spectroscopy (Predicted Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1720 | C=O stretch (ester) |

| ~1715-1695 | C=O stretch (ketone) |

| ~1250-1000 | C-O stretch |

Biological Activity and Potential Applications in Drug Development

The biological activities of this compound have not been extensively studied. However, the known roles of its parent compound, pyruvate, offer significant insights into its potential therapeutic applications. Exogenous pyruvate has demonstrated antioxidant and anti-inflammatory properties.[3] The esterification to form this compound increases its hydrophobicity, which may enhance its ability to diffuse across cell membranes compared to the pyruvate anion.[3]

3.1. Potential Mechanisms of Action

The therapeutic potential of pyruvate derivatives is thought to stem from their involvement in key metabolic and signaling pathways.

Pyruvate's Role in Cellular Metabolism and Protection

References

An In-depth Technical Guide to the Role of Isopropyl Pyruvate in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of pyruvate and its esters, with a focus on isopropyl pyruvate, in mitigating oxidative stress. While direct research on isopropyl pyruvate is limited, this document extrapolates from the extensive data available for pyruvate and its well-studied analog, ethyl pyruvate, to provide a foundational understanding for future research and development. The guide covers established mechanisms of action, quantitative data from key studies, detailed experimental protocols, and critical signaling pathways.

Introduction: Pyruvate and its Esters as Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and chronic inflammation.[1][2][3] Pyruvate, the end-product of glycolysis, has emerged as a potent endogenous antioxidant and cytoprotective agent.[1][4] Its therapeutic potential, however, is hampered by its instability in aqueous solutions.[3]

To overcome this limitation, more stable esterified derivatives, such as ethyl pyruvate, have been developed and extensively studied.[3][5] These lipophilic esters can more readily cross cell membranes, where they are hydrolyzed by intracellular esterases to release pyruvate. Isopropyl pyruvate, while less studied, belongs to this same class of compounds and is expected to share similar mechanisms of action. This guide will explore these mechanisms, providing the theoretical and practical framework necessary for investigating isopropyl pyruvate as a potential therapeutic agent against oxidative stress-related cellular injury.

Mechanisms of Action

The protective effects of pyruvate and its esters against oxidative stress are multifactorial, involving direct ROS scavenging, support of mitochondrial function, and modulation of inflammatory signaling pathways.

Direct Scavenging of Reactive Oxygen Species

Pyruvate's α-keto-carboxylate structure enables it to directly and non-enzymatically neutralize key ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite.[1][4] The reaction with H₂O₂ is a direct oxidative decarboxylation, yielding acetate, carbon dioxide, and water. This direct scavenging ability is a primary mechanism for its antioxidant effect.[3][6] Ethyl and isopropyl pyruvate act as pro-drugs, delivering pyruvate intracellularly to perform this function.

Mitochondrial Protection

Mitochondria are both a primary source of and a primary target for ROS. Pyruvate plays a critical role in mitochondrial health.[1][6] By entering the mitochondria, pyruvate fuels the Krebs cycle, supporting ATP production and maintaining the mitochondrial membrane potential.[4][7] This stabilization of mitochondrial function prevents the collapse of the membrane potential, a key event in the apoptotic cascade often triggered by oxidative stress.[2][6] Furthermore, by maintaining a healthy mitochondrial redox state, pyruvate can reduce the generation of mitochondrial superoxide.[1][2]

Modulation of Stress-Activated Signaling Pathways

Beyond direct chemical interactions, pyruvate and its esters modulate key signaling pathways involved in inflammation and cell survival.

-

NF-κB Pathway: Oxidative stress is a potent activator of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes. Pyruvate has been shown to inhibit the activation and nuclear translocation of NF-κB in response to oxidative stimuli, thereby exerting anti-inflammatory effects.[4][8]

-

HIF-1α-EPO Pathway: In models of ischemia-reperfusion, pyruvate can activate the Hypoxia-Inducible Factor-1α (HIF-1α), leading to the upregulation of endogenous erythropoietin (EPO).[9][10] This signaling cascade is neuroprotective and contributes to the reduction of ischemic brain injury.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on pyruvate and ethyl pyruvate, which serve as a benchmark for predicting the efficacy of isopropyl pyruvate.

Table 1: In Vitro Efficacy of Pyruvate and Ethyl Pyruvate Against Oxidative Stress

| Compound | Cell Line | Oxidative Stressor | Concentration | Key Outcome | Reference |

| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | ≥ 1 mM | Completely blocked H₂O₂-induced cytotoxicity. | [1][2] |

| Sodium Pyruvate | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | 1 mM (added 1hr post-H₂O₂) | Increased cell survival from 16% to 79%. | [1] |

| Ethyl Pyruvate | Human Trabecular Meshwork | 1 mM H₂O₂ | 1-10 mM | Significantly increased cell survival and metabolic activity. | [11] |

| Sodium Pyruvate | Human Umbilical Vein Endothelial Cells (HUVECs) | Submillimolar H₂O₂ | Not specified | Inhibited >50% cell death induced by H₂O₂. | [12] |

| Ethyl Pyruvate | Neonatal Rat Cerebrocortical Slices | 2 mM H₂O₂ | 20 mM | TUNEL-positive cells less than half compared to pyruvate rescue. | [13] |

Table 2: In Vivo Efficacy of Pyruvate and Ethyl Pyruvate in Ischemia-Reperfusion (I/R) Models

| Compound | Animal Model | Disease Model | Dosage / Administration | Key Outcome | Reference |

| Sodium Pyruvate | Rat | Focal Cerebral I/R (2h MCAO) | Infused from 60 min occlusion to 30 min reperfusion | Reduced lesion volume by 84%; Reduced DNA fragmentation by 77%. | [9][10] |

| Ethyl Pyruvate | Rat | Off-pump Coronary Bypass (I/R) | IV bolus before ischemia | Increased myocardial ATP (2650 vs 892 nmol/g); Reduced oxidative stress (70.4 vs 81.8 nmol/g). | [14] |

| Sodium Pyruvate | Rat | Myocardial I/R | 500 mg/kg for 4 weeks | Significantly inhibited I/R-induced lipid peroxidation and restored antioxidant status. | [15] |

Table 3: IC₅₀ Values of Pyruvate Analogs Against Reactive Oxygen Species

| Compound | ROS Species / System | IC₅₀ Value | Assay Method | Reference |

| Ethyl Pyruvate | Superoxide anion radicals | 0.0197 ± 0.002 mM | Chemiluminescence | [16] |

| Pyruvic Acid | Superoxide anion radicals | 69.2 ± 5.2 mM | Chemiluminescence | [16] |

| Pyruvic Acid | Luminol + H₂O₂ system | 1.71 ± 0.12 mM | Chemiluminescence | [16] |

| Ethyl Pyruvate | Luminol + H₂O₂ system | 3.85 ± 0.21 mM | Chemiluminescence | [16] |

| Sodium Pyruvate | Hydroxyl radical-dependent deoxyribose degradation | 33.2 ± 0.3 mM | Spectrophotometry | [16] |

Experimental Protocols

The following protocols are standard methodologies used to evaluate the efficacy of compounds like isopropyl pyruvate in models of oxidative stress.

Protocol: Assessment of Cytoprotection Against H₂O₂-Induced Cell Death

-

Objective: To determine the ability of isopropyl pyruvate to protect cells from hydrogen peroxide-induced cytotoxicity.

-

Materials:

-

Human neuroblastoma SK-N-SH cells (or other relevant cell line).

-

Culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Hydrogen peroxide (H₂O₂).

-

Isopropyl pyruvate solution.

-

Calcein AM and Propidium Iodide (or MTT reagent).

-

Fluorescence plate reader or microscope.

-

-

Methodology:

-

Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of isopropyl pyruvate (e.g., 0.1, 1, 5, 10 mM) or vehicle control.

-

Oxidative Insult: After a pre-incubation period (e.g., 1 hour), add H₂O₂ to a final concentration of 150 µM to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Viability Assessment (Calcein AM):

-

Wash cells with PBS.

-

Incubate with Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.

-

Quantify live/dead cells using a fluorescence plate reader or by counting under a fluorescence microscope.

-

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control.

-

Protocol: Measurement of Intracellular ROS

-

Objective: To quantify the effect of isopropyl pyruvate on intracellular ROS levels.

-

Materials:

-

Cells seeded in a black, clear-bottom 96-well plate.

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.

-

H₂O₂ and isopropyl pyruvate solutions.

-

Fluorescence plate reader.

-

-

Methodology:

-

Cell Seeding: Seed cells as described in Protocol 4.1.

-

Dye Loading: Wash cells with warm PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Treatment: Wash cells to remove excess dye. Add medium containing isopropyl pyruvate or vehicle.

-

Oxidative Insult: Add H₂O₂ and immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time (e.g., every 5 minutes for 1-2 hours).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence corresponds to the rate of ROS production. Compare the rates between control and treated groups.[1][2]

-

Protocol: Synthesis and Analysis of Isopropyl Pyruvate

-

Synthesis: Isopropyl pyruvate can be prepared via the catalytic conversion of lactic acid. One method involves reacting lactic acid with isopropanol in the presence of a bifunctional catalyst (e.g., molybdovanadophosphoric heteropoly acid) and an oxidant like oxygen or air in a pressure reactor. The reaction couples esterification and oxidation in a single step.[17]

-

Purification: The resulting product can be purified by distillation under reduced pressure.[18]

-

Analytical Quantification: The concentration and purity of isopropyl pyruvate in samples can be determined using techniques like Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[19][20] These methods are crucial for quantifying the compound in experimental solutions and biological matrices.

Conclusion and Future Directions

The existing body of evidence strongly supports the role of pyruvate and its esters as potent agents against oxidative stress. Their mechanisms of action—encompassing direct ROS scavenging, mitochondrial stabilization, and modulation of cytoprotective signaling pathways—make them attractive therapeutic candidates.

While data for ethyl pyruvate is abundant, isopropyl pyruvate remains a largely unexplored derivative. Based on chemical principles and the data presented for its analogs, it is highly probable that isopropyl pyruvate will exhibit a similar, if not enhanced, protective profile, potentially with different pharmacokinetic properties due to its increased lipophilicity.

Future research should focus on:

-

Directly characterizing the antioxidant and cytoprotective properties of isopropyl pyruvate using the protocols outlined in this guide.

-

Comparing the efficacy of isopropyl pyruvate to sodium pyruvate and ethyl pyruvate in standardized in vitro and in vivo models.

-

Investigating the pharmacokinetics and biodistribution of isopropyl pyruvate to determine its suitability for different therapeutic applications.

This guide provides the necessary foundation for researchers to embark on the systematic investigation of isopropyl pyruvate, a promising but understudied molecule in the fight against oxidative stress-related diseases.

References

- 1. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl pyruvate improves skin flap survival after ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyruvate protects the brain against ischemia-reperfusion injury by activating the erythropoietin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate Protects Brain Against Ischemia-Reperfusion Injury by Activating Erythropoietin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of pyruvate inhibition of oxidant-induced apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exogenous ethyl pyruvate versus pyruvate during metabolic recovery after oxidative stress in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl pyruvate enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyruvate provides cardioprotection in the experimental model of myocardial ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN104860825A - Method for preparing pyruvate through catalytic conversion of lactic acid - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. oatext.com [oatext.com]

- 20. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isopropyl 2-Oxopropanoate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Isopropyl 2-oxopropanoate (isopropyl pyruvate) in cell culture experiments. Drawing parallels from its well-studied analogs, ethyl pyruvate and sodium pyruvate, this document outlines its utility as a stabilized equivalent of pyruvate, offering protective effects against oxidative stress and inflammation.

This compound serves as a cell-permeable ester of pyruvate, a crucial intermediate in cellular metabolism.[1] In cell culture, it can be utilized as an energy source and has demonstrated protective properties against oxidative damage.[1][2] Its application is particularly relevant in studies involving cellular stress, inflammation, and metabolic dysfunction.

Key Applications:

-

Antioxidant and Cytoprotective Agent: Protects cells from oxidative stress induced by agents like hydrogen peroxide.[3][4]

-

Anti-inflammatory Agent: Modulates inflammatory responses, in part by inhibiting the release of High Mobility Group Box 1 (HMGB1).[5][6]

-

Energy Substrate: Serves as an additional energy source for cultured cells, enhancing viability and performance, especially in sensitive cell lines or under stressful conditions.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

A sterile stock solution is critical for cell culture experiments. While this compound is an ester, protocols for the similar compound ethyl pyruvate recommend dissolving it in a buffered saline solution.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), sterile

-

0.22 µm sterile filter

-

Sterile conical tubes

Protocol:

-

Prepare a 1 M stock solution of this compound by dissolving the appropriate amount in sterile PBS.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

-

Prepare fresh serial dilutions in the appropriate cell culture medium for each experiment.

Determination of Optimal Concentration (Cytotoxicity Assay)

Before conducting experiments on the effects of this compound, it is essential to determine the non-toxic concentration range for the specific cell line being used. An MTT assay is a common method for this purpose.

Materials:

-

Selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium. Based on studies with ethyl pyruvate, a starting range of 1 mM to 20 mM is recommended.[3]

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated wells as a control.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of 12 mM MTT stock solution to each well.[3]

-

Incubate for 4 hours at 37°C.[3]

-

Carefully remove all but 25 µL of the medium from each well.[3]

-

Add 50 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The highest concentration that does not significantly reduce cell viability is considered the optimal working concentration.

Assessing Protective Effects against Oxidative Stress

This protocol determines the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Reagents for a cell viability assay (e.g., MTT or Calcein AM/Ethidium Homodimer-1)

Protocol:

-

Seed cells in a 96-well plate and grow to approximately 75% confluency.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.[3]

-

After pre-treatment, expose the cells to a concentration of H₂O₂ known to induce approximately 50% cell death (this concentration should be determined empirically for each cell line, for example, 1 mM H₂O₂).[3] Maintain a set of wells with this compound pre-treatment alone and H₂O₂ treatment alone as controls.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).[3]

-

Assess cell viability using an appropriate assay (e.g., MTT assay as described above).

-

Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HUVEC Cells

| Concentration (mM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 98 ± 4.5 | 97 ± 5.1 |

| 5 | 95 ± 3.9 | 93 ± 4.2 |

| 10 | 92 ± 5.1 | 88 ± 4.9 |

| 15 | 75 ± 6.3 | 68 ± 5.5 |

| 20 | 52 ± 5.8 | 45 ± 6.1 |

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Protective Effect of this compound against H₂O₂-induced Oxidative Stress in HUVEC Cells

| Treatment | Cell Viability (%) after 48h |

| Control | 100 ± 4.8 |

| 1 mM H₂O₂ | 51 ± 5.3 |

| 5 mM this compound + 1 mM H₂O₂ | 78 ± 4.9 |

| 10 mM this compound + 1 mM H₂O₂ | 89 ± 4.5 |

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

This compound, similar to other pyruvate derivatives, is known to mitigate cellular damage by scavenging reactive oxygen species (ROS), thereby inhibiting downstream inflammatory and cell death pathways.[7][8] One such pathway involves the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7]

Caption: Workflow for evaluating the cytoprotective effects of this compound.

Caption: Proposed mechanism of this compound in inhibiting ferroptosis.

References

- 1. Sodium pyruvate - Wikipedia [en.wikipedia.org]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Ethyl pyruvate treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl Pyruvate Ameliorates Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate protects lipopolysaccharide-induced acute lung injury in mice by attenuating pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Isopropyl 2-oxopropanoate using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isopropyl 2-oxopropanoate. The method is suitable for purity assessment and quantification in various sample matrices. The protocol has been developed to ensure high precision, accuracy, and robustness, making it applicable for routine quality control and research purposes.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and reliable quantification of this compound is crucial for ensuring product quality, process control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV Detector |

| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 30% Acetonitrile for 5 min, 30-70% over 10 min, hold at 70% for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Reagents and Standards

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (ACS Grade)

-

This compound Reference Standard (≥99.5% purity)

Sample and Standard Preparation

Proper sample preparation is essential for accurate and reliable HPLC results.[1][2][3][4]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a diluent (50:50 mixture of Acetonitrile and Water).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that no interfering peaks were observed at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing the calibration standards at five concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 20 | 305.8 |

| 50 | 765.3 |

| 100 | 1532.1 |

-

Correlation Coefficient (r²): 0.9998

-

Linear Regression Equation: y = 15.31x - 0.12

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy and Recovery Data

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 80% | 40 | 39.6 | 99.0 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.1 | 98.5 |

| Average Recovery | 99.4% |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Table 4: Precision Data

| Parameter | Repeatability (Day 1) | Intermediate Precision (Day 2) |

| Mean Peak Area | 764.8 | 768.2 |

| Standard Deviation | 5.3 | 6.1 |

| RSD (%) | 0.69% | 0.79% |

Experimental Protocols

Protocol for Sample Analysis

-

Prepare the Mobile Phase: Mix Acetonitrile and 0.1% Formic Acid in Water according to the specified gradient. Degas the mobile phase before use.

-

Equilibrate the HPLC System: Purge the HPLC system with the mobile phase and equilibrate the column for at least 30 minutes at the initial conditions.

-

Prepare Samples and Standards: Prepare the calibration standards and sample solutions as described in section 2.3.

-

Create a Sequence: Set up an injection sequence in the chromatography data system including blanks, calibration standards, and samples.

-

Inject and Analyze: Inject the solutions onto the HPLC system and acquire the chromatograms.

-

Data Processing: Integrate the peak corresponding to this compound and determine its peak area.

-

Quantification: Construct a calibration curve from the standards and determine the concentration of this compound in the samples.

Visualizations

Caption: Experimental workflow for HPLC analysis.

Caption: Logical relationship of method development and validation.

Conclusion

The developed RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the tested concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. lcms.cz [lcms.cz]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 7. benchchem.com [benchchem.com]

Application Note: GC-MS Method for the Detection of Pyruvate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvic acid, and its conjugate base pyruvate, is a pivotal intermediate in cellular metabolism, linking glycolysis to the citric acid cycle (TCA cycle), gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1][2] The accurate quantification of pyruvate and its related metabolites is crucial for understanding cellular energy status, diagnosing metabolic disorders, and monitoring therapeutic interventions in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the comprehensive profiling of these organic acids in biological matrices.[3]

This application note provides a detailed protocol for the detection and quantification of pyruvate and its key metabolites using GC-MS. It is important to note that the term "isopropyl pyruvate" as a specific biological metabolite is not commonly found in scientific literature. It is possible this refers to an ester of pyruvate that could be formed under specific experimental conditions or used as a prodrug. This protocol focuses on the analysis of the endogenous alpha-keto acid, pyruvate, and its primary metabolic products. The methodologies described herein are applicable to various biological samples, including plasma, serum, urine, and cell culture media.

Principle of the Method

The analysis of small, polar, and thermally labile compounds like pyruvate by GC-MS requires a multi-step process to ensure volatility and thermal stability.[4] The general workflow involves:

-

Sample Preparation: Extraction of metabolites from the biological matrix and removal of interfering substances like proteins.

-

Derivatization: Chemical modification of the target analytes to increase their volatility and thermal stability for GC analysis. This typically involves a two-step process of oximation followed by silylation for keto acids.[3]

-

GC-MS Analysis: Separation of the derivatized metabolites by gas chromatography followed by detection and quantification using mass spectrometry.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted for the analysis of keto acids in biological samples such as plasma or serum.[3]

Materials:

-

Plasma or serum samples

-

Internal Standard (IS) solution (e.g., 2-Ketovaleric acid)

-

Methanol:Water (8:1, v/v), pre-chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Solvent evaporator (e.g., SpeedVac)

Procedure:

-

Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

For protein precipitation, add 800 µL of the pre-chilled 8:1 Methanol:Water solution.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[3]

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer 200 µL of the clear supernatant to a new glass vial insert.

-

Evaporate the solvent to complete dryness using a solvent evaporator. This may take 3-5 hours.[3]

Derivatization

This two-step derivatization protocol is crucial for the successful analysis of keto acids.

Materials:

-

Dried sample extracts

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Heating block or oven

Procedure:

-

Oximation (for Keto Acids): Add 40 µL of methoxyamine hydrochloride solution to each dry sample vial. This step stabilizes the keto group.[3]

-

Seal the vials and incubate at 60°C for 30 minutes.

-

Cool the vials to room temperature.

-

Silylation: Add 60 µL of BSTFA + 1% TMCS or MTBSTFA to each vial. This step replaces active hydrogens with a silyl group, increasing volatility.

-

Seal the vials and incubate at 60°C for 30 minutes.[4]

-

Cool the samples to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS)[5]

GC Conditions:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 1:10 or splitless for higher sensitivity |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 130°C at 2°C/min, then to 200°C at 3°C/min, and finally to 280°C at 6°C/min, hold for 10 min.[6] |

MS Conditions:

| Parameter | Value |

| Ion Source Temp. | 230°C |

| Interface Temp. | 280°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5] |

Data Presentation

Quantitative performance of GC-MS methods for keto acid analysis can vary based on the specific analyte, instrument, and matrix. The table below summarizes representative data from published methods for pyruvate and related metabolites.

| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Pyruvate | > 0.99 | < 50 ng/mL | 0.001 mM | 97-104 | [7] |

| Lactate | > 0.99 | - | 0.01 mM | - | |

| α-Ketoglutarate | > 0.99 | < 50 ng/mL | - | 97-104 | [7] |

| Oxaloacetate | > 0.99 | - | - | - | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of pyruvate metabolites.

Pyruvate Metabolism Pathway

References

- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bslonline.org [bslonline.org]

- 4. Propyl pyruvate | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Engineered Respiro-Fermentative Metabolism for the Production of Biofuels and Biochemicals from Fatty Acid-Rich Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isopropyl 2-oxopropanoate in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-oxopropanoate, a keto ester, serves as a valuable substrate for a range of enzymatic assays, particularly those involving ketoreductases (KREDs) and other alcohol dehydrogenases. These enzymes play a crucial role in various metabolic pathways and are of significant interest in biocatalysis for the stereoselective synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The enzymatic reduction of the ketone group in this compound to a hydroxyl group to form isopropyl lactate is a key reaction that can be monitored to determine enzyme activity, screen for enzyme inhibitors, and characterize new enzymes.

These application notes provide a comprehensive guide to utilizing this compound as a substrate in enzymatic assays. Detailed protocols for determining ketoreductase activity, along with methodologies for cofactor regeneration, are presented.

Enzymatic Reaction and Signaling Pathway

The primary enzymatic reaction involving this compound is its reduction to Isopropyl (S)-lactate or Isopropyl (R)-lactate, depending on the stereospecificity of the enzyme. This reaction is catalyzed by ketoreductases (KREDs), which are classified under the EC number 1.1.1.x. These enzymes are dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which is oxidized to NADP+ or NAD+ during the reaction.

To ensure a continuous reaction and for economic feasibility in biocatalytic applications, the regeneration of the reduced cofactor is essential. A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a second enzyme and its substrate are used to regenerate the NADPH or NADH. A widely used system involves an alcohol dehydrogenase that oxidizes a secondary alcohol, such as isopropanol, to a ketone (acetone), concomitantly reducing NADP+ or NAD+.

Quantitative Data

| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Reference |

| 2-Butanone | Lactobacillus brevis ADH | 1.5 | 120 | - | [1] |

| 2-Pentanone | Lactobacillus brevis ADH | 0.8 | 150 | - | [1] |

| 2-Hexanone | Lactobacillus brevis ADH | 0.5 | 180 | - | [1] |

| Ethyl 4-chloroacetoacetate | Recombinant KRED | - | - | >2.2 | [2] |

| Acetophenone | Lactobacillus brevis ADH | 0.2 | 100 | - | [3] |

Note: The activity of a specific ketoreductase on this compound should be determined experimentally. The data above serves as a guideline for designing initial experiments.

Experimental Protocols

The following protocols describe how to perform a standard enzymatic assay to determine the activity of a ketoreductase using this compound as the substrate.

Protocol 1: Spectrophotometric Assay for Ketoreductase Activity

This protocol measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

-

This compound solution (100 mM in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH solution (10 mM in buffer)

-

Ketoreductase enzyme solution of unknown concentration

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture: In a 1 mL cuvette, add the following in order:

-

880 µL of assay buffer

-

50 µL of this compound solution (final concentration 5 mM)

-

50 µL of NADPH solution (final concentration 0.5 mM)

-

-

Equilibrate the temperature: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30 °C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction: Add 20 µL of the ketoreductase enzyme solution to the cuvette and mix gently by pipetting.

-

Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Coupled Enzyme Assay for Cofactor Regeneration

This protocol is useful for large-scale reactions or for screening purposes where cofactor cost is a concern.

Materials:

-

This compound solution (1 M in a suitable solvent)

-

Isopropanol

-

NADP+ or NAD+ solution (10 mM in buffer)

-

Ketoreductase enzyme solution

-

Cofactor regenerating enzyme solution (e.g., an alcohol dehydrogenase)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Reaction vessel (e.g., a stirred tank reactor or a shake flask)

Procedure:

-

Prepare the reaction mixture: In the reaction vessel, combine the reaction buffer, this compound, a catalytic amount of NADP+ or NAD+, and the ketoreductase.

-

Add the regeneration system: Add isopropanol (typically in excess) and the cofactor regenerating enzyme to the reaction mixture.

-

Run the reaction: Incubate the reaction at the optimal temperature for both enzymes with gentle agitation.

-

Monitor product formation: At various time points, take samples from the reaction mixture and analyze for the formation of isopropyl lactate using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Determine conversion: Calculate the percentage conversion of this compound to isopropyl lactate over time.

Conclusion

This compound is a versatile substrate for assaying the activity of ketoreductases. The provided protocols offer a starting point for researchers to develop and optimize assays for their specific enzymes and applications. By understanding the principles of the enzymatic reaction and the factors that influence it, scientists can effectively utilize this compound as a tool in their research and development endeavors.

References

Application Note: Synthesis of Isopropyl Pyruvate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of isopropyl pyruvate through the Fischer esterification of pyruvic acid and isopropanol. Isopropyl pyruvate is a valuable building block in organic synthesis and holds potential for various applications in the pharmaceutical and agrochemical industries. This document outlines the reaction principles, a step-by-step experimental procedure, purification methods, and characterization techniques. The provided protocol is a representative example of a Fischer esterification and serves as a starting point for further optimization.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants or to remove the water formed during the reaction.[2][3] This application note details the synthesis of isopropyl pyruvate from pyruvic acid and isopropanol using sulfuric acid as a catalyst.

Reaction Scheme

Experimental Protocol

Materials:

-

Pyruvic acid (≥98%)

-

Isopropanol (anhydrous, ≥99.5%)

-

Concentrated sulfuric acid (95-98%)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for fractional distillation)[4]

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyruvic acid and an excess of anhydrous isopropanol. A typical molar ratio of isopropanol to pyruvic acid is 3:1 to 5:1 to shift the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. A typical catalyst loading is 1-4 mol% relative to the carboxylic acid.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction temperatures range from 60-110 °C.[1]

-

Work-up: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted pyruvic acid - perform this step carefully due to CO2 evolution)

-

Saturated sodium chloride solution (brine)

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether and excess isopropanol using a rotary evaporator.

-

Purification: The crude isopropyl pyruvate can be purified by fractional distillation under reduced pressure to obtain the pure product.[4]

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Pyruvic Acid | 88.06 | 1.250 | 165 |

| Isopropanol | 60.10 | 0.786 | 82.6 |

| Isopropyl Pyruvate | 130.14 | ~1.01 | Not Available |

Table 2: Typical Reaction Parameters (Requires Optimization)

| Parameter | Value |

| Molar Ratio (Isopropanol:Pyruvic Acid) | 3:1 - 5:1 |

| Catalyst (H₂SO₄) Loading | 1-4 mol% |

| Reaction Temperature | Reflux (~80-90°C) |

| Reaction Time | 2-6 hours |

| Expected Yield | 60-80% (dependent on optimization) |

Characterization

The structure and purity of the synthesized isopropyl pyruvate can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Predicted ¹H NMR (CDCl₃, 500 MHz):

-

δ 5.05 (septet, 1H, -OCH(CH₃)₂)

-

δ 2.45 (s, 3H, CH₃-CO-)

-

δ 1.30 (d, 6H, -OCH(CH₃)₂)

Predicted ¹³C NMR (CDCl₃, 125 MHz):

-

δ 199.5 (C=O, ketone)

-

δ 161.0 (C=O, ester)

-

δ 71.0 (-OCH(CH₃)₂)

-

δ 26.5 (CH₃-CO-)

-

δ 21.5 (-OCH(CH₃)₂)

Visualizations

References

Application Notes and Protocols for the Characterization of Isopropyl 2-oxopropanoate

Compound: Isopropyl 2-oxopropanoate (Isopropyl Pyruvate) Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol [1][2] CAS Number: 20279-43-0[1]

These application notes provide detailed methodologies for the characterization of this compound using various analytical techniques. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Application Note:

GC-MS analysis allows for the determination of the purity of this compound and the identification of potential impurities. The retention time provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum gives a unique fragmentation pattern that confirms its molecular structure. A standard non-polar column can be used for the analysis, with a reported Kovats Retention Index of 870.[1]

Experimental Protocol:

1. Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Standard GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Injector Temperature: 250°C.[3]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.[3]

-

-

Injection Volume: 1 µL.[3]

-

Split Ratio: 50:1.[3]

-

Mass Spectrometer (if used):

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare the fragmentation pattern with known databases or theoretical fragmentation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Kovats Retention Index (Standard non-polar) | 870 | [1] |

| Major Mass Spectral Peaks (m/z) | 43, 41, 27, 15, 39 | [1] |

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile compounds and for purity determination. A reversed-phase C18 column is commonly used.

Application Note:

HPLC can be employed to quantify this compound and to detect non-volatile impurities. The retention time and peak area can be used for identification and quantification, respectively.

Experimental Protocol:

1. Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., acetonitrile/water mixture).[3]

2. HPLC System and Conditions:

-

Instrumentation: Standard HPLC system with a UV detector.[3]

-

Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size (or equivalent).[3]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), isocratic elution.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm (based on the carbonyl chromophore).

3. Data Analysis:

-

Determine the retention time of this compound.

-

Calculate the purity based on the peak area percentage.

Experimental Workflow:

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Application Note:

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR indicates the number of different types of carbon atoms in the molecule.

Experimental Protocol:

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-